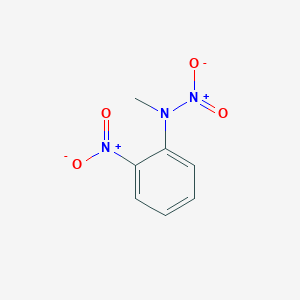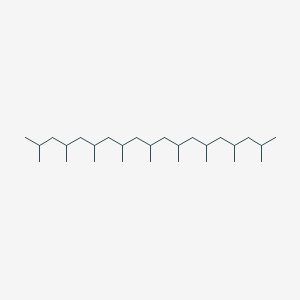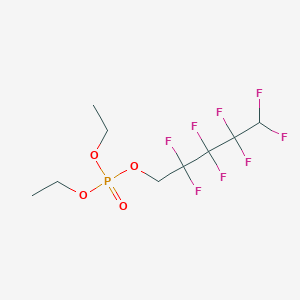![molecular formula C24H48OSi B14344289 Trimethyl[(3-pentadecylcyclohex-1-EN-1-YL)oxy]silane CAS No. 92210-71-4](/img/structure/B14344289.png)
Trimethyl[(3-pentadecylcyclohex-1-EN-1-YL)oxy]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl[(3-pentadecylcyclohex-1-EN-1-YL)oxy]silane is an organosilicon compound with the molecular formula C24H48OSi. This compound is characterized by its unique structure, which includes a cyclohexene ring substituted with a pentadecyl group and an oxy group bonded to a trimethylsilane moiety .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(3-pentadecylcyclohex-1-EN-1-YL)oxy]silane typically involves the reaction of a cyclohexene derivative with a silane reagent under specific conditions. One common method involves the hydrosilylation of 3-pentadecylcyclohex-1-ene with trimethylsilane in the presence of a platinum catalyst. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and controlled reaction environments ensures the efficient production of this compound on a large scale .
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl[(3-pentadecylcyclohex-1-EN-1-YL)oxy]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.
Substitution: The trimethylsilane group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents such as chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted silanes depending on the reagents used.
Applications De Recherche Scientifique
Trimethyl[(3-pentadecylcyclohex-1-EN-1-YL)oxy]silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the production of specialty coatings and materials with enhanced properties.
Mécanisme D'action
The mechanism of action of Trimethyl[(3-pentadecylcyclohex-1-EN-1-YL)oxy]silane involves its interaction with specific molecular targets and pathways. The compound’s silane group can form strong bonds with various substrates, facilitating its use in surface modification and material science applications. Additionally, its unique structure allows it to interact with biological membranes, making it a potential candidate for drug delivery .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilane: A simpler organosilicon compound with the formula (CH3)3SiH.
Triethylsilane: Similar to Trimethylsilane but with ethyl groups instead of methyl groups.
Dimethylsilane: Contains two methyl groups and one hydrogen atom bonded to silicon.
Uniqueness
Trimethyl[(3-pentadecylcyclohex-1-EN-1-YL)oxy]silane is unique due to its complex structure, which includes a long alkyl chain and a cyclohexene ring. This structure imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields .
Propriétés
Numéro CAS |
92210-71-4 |
|---|---|
Formule moléculaire |
C24H48OSi |
Poids moléculaire |
380.7 g/mol |
Nom IUPAC |
trimethyl-(3-pentadecylcyclohexen-1-yl)oxysilane |
InChI |
InChI=1S/C24H48OSi/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-19-23-20-18-21-24(22-23)25-26(2,3)4/h22-23H,5-21H2,1-4H3 |
Clé InChI |
JXUIVKISYDTLET-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC1CCCC(=C1)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


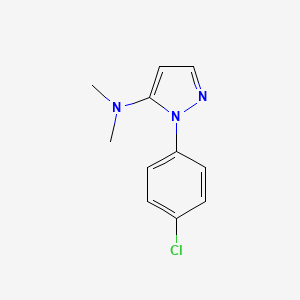
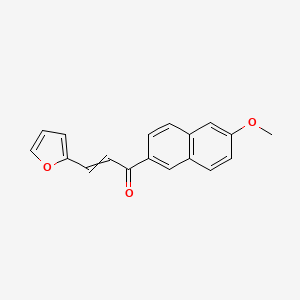
![1-{[2-(Dimethylamino)-2-oxoethoxy]amino}pyridin-1-ium chloride](/img/structure/B14344231.png)
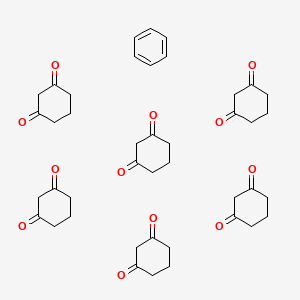
![4-[2-(4-ethoxyphenyl)ethenyl]-N,N-diethylaniline](/img/structure/B14344249.png)
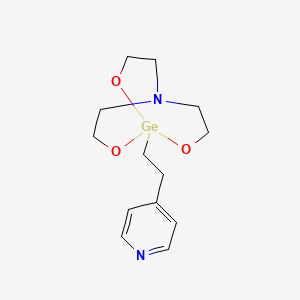
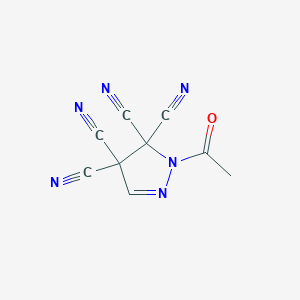
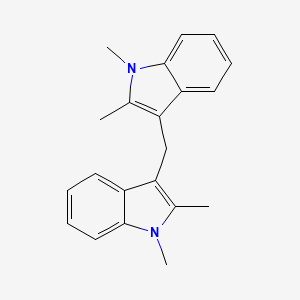

![6,7,8,8a-Tetrahydro-4aH-[1,4]dithiino[2,3-b]pyran-2,3-dicarbonitrile](/img/structure/B14344279.png)
